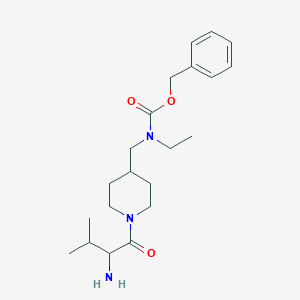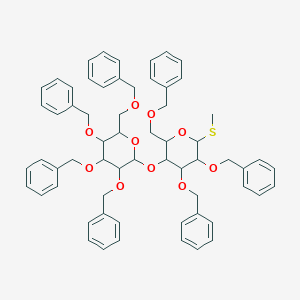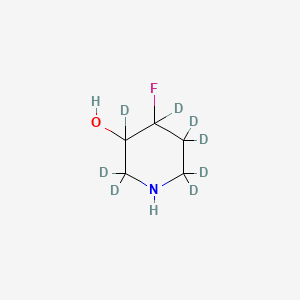
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol is a deuterated analog of 4-fluoro-piperidin-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is of interest in various fields due to its unique properties conferred by the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol typically involves the deuteration of 4-fluoro-piperidin-3-ol. This can be achieved through several methods:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents like deuterated solvents (e.g., D2O) in the reaction mixture to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure reactors and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-fluoro-piperidin-3-one.
Reduction: Formation of 2,2,3,4,5,5,6,6-Octadeuterio-piperidin-3-ol.
Substitution: Formation of 4-azido-piperidin-3-ol or 4-cyano-piperidin-3-ol.
Scientific Research Applications
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs by enhancing metabolic stability.
Industry: Utilized in the development of deuterated materials with unique physical properties for specialized applications.
Mechanism of Action
The mechanism of action of 2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol involves its interaction with molecular targets and pathways similar to its non-deuterated analogs. The presence of deuterium can influence the rate of metabolic reactions, often leading to slower metabolism and prolonged activity. This is due to the kinetic isotope effect, where the stronger C-D bond compared to the C-H bond results in reduced reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-piperidin-3-ol: The non-deuterated analog.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated and deuterated compound with different functional groups.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A similar compound with a different carbon chain length.
Uniqueness
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol is unique due to its specific deuteration pattern, which imparts distinct physical and chemical properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological systems, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,2,3,4,5,5,6,6-octadeuterio-4-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI Key |
CJAXOFJRWIZALN-JVKIUYSHSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])F)([2H])O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCC(C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


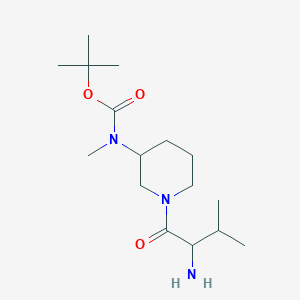
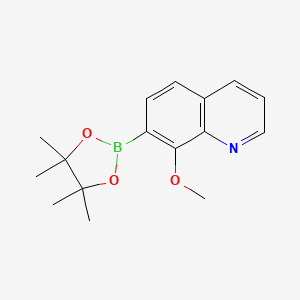

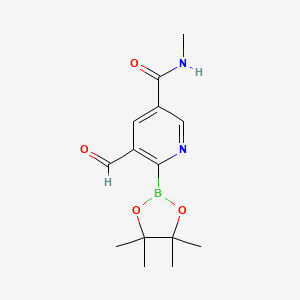
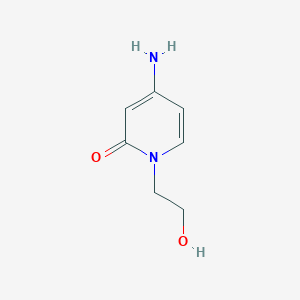

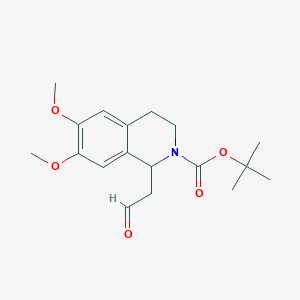
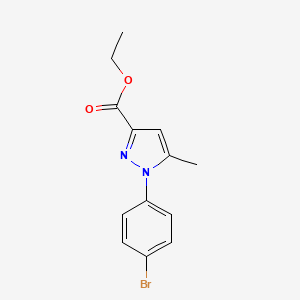
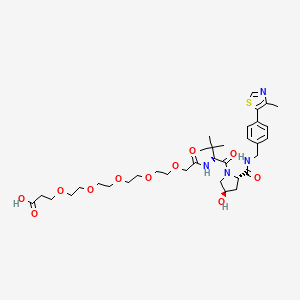

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
